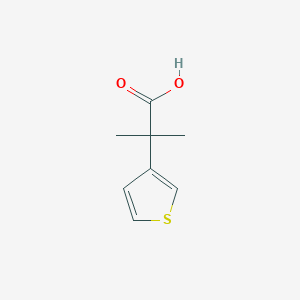

2-Methyl-2-(thiophen-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQCSMCHLZTQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294133 | |

| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147632-27-7 | |

| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147632-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(thiophen-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Broader Field of Thiophene Chemistry and Propanoic Acid Derivatives

Propanoic acid and its derivatives, on the other hand, are a fundamental class of carboxylic acids. Arylpropanoic acids, in particular, are a cornerstone of the pharmaceutical industry, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid moiety can participate in various chemical transformations, making it a versatile functional group for the synthesis of more complex molecules. The combination of a thiophene (B33073) ring and a propanoic acid derivative in a single molecule, such as 2-Methyl-2-(thiophen-3-yl)propanoic acid, therefore represents a potentially rich area for chemical and biological investigation.

Rationale for Dedicated Academic Investigation of 2 Methyl 2 Thiophen 3 Yl Propanoic Acid

While specific academic investigation into 2-Methyl-2-(thiophen-3-yl)propanoic acid is not prominent in publicly accessible research, a clear rationale for its study can be extrapolated from the known properties of its constituent chemical motifs. The primary motivation would be the exploration of its potential biological activity. The presence of the 2-methylpropanoic acid group attached to a thiophene (B33073) ring suggests that the compound could be investigated for properties analogous to other arylpropanoic acids, such as anti-inflammatory effects.

Furthermore, the specific substitution at the 3-position of the thiophene ring is of interest. Much of the existing research on thiophene-containing carboxylic acids focuses on substitution at the 2-position. A dedicated study of the 3-substituted isomer would provide valuable structure-activity relationship (SAR) data, contributing to a more comprehensive understanding of how the substituent's position influences the molecule's biological and chemical properties. The methyl groups on the propanoic acid chain could also influence its metabolic stability and potency.

Current State of Research and Identified Knowledge Gaps Pertaining to the Compound

A thorough review of scientific databases and chemical literature reveals a significant knowledge gap concerning 2-Methyl-2-(thiophen-3-yl)propanoic acid. Publicly available information is largely limited to basic chemical identifiers and predicted properties.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂S |

| IUPAC Name | This compound |

| SMILES | CC(C)(C1=CSC=C1)C(=O)O |

| InChI Key | ZHQCSMCHLZTQNU-UHFFFAOYSA-N |

Table 1: Basic Chemical Data for this compound uni.lu

There is a lack of published studies detailing its synthesis, spectroscopic characterization (such as NMR or IR spectra), physical properties, and biological activity. This absence of data represents a clear knowledge gap. While general synthetic methods for thiophene (B33073) and propanoic acid derivatives are well-documented, specific procedures and optimization for this particular molecule are not available in the literature. researchgate.net Similarly, no pharmacological or material science studies focusing on this compound have been identified. The primary knowledge gap is, therefore, the complete absence of empirical data on the compound's characteristics and potential utility.

Overview of Research Objectives and Methodological Approaches

Given the current lack of information, a foundational research program for 2-Methyl-2-(thiophen-3-yl)propanoic acid would encompass several key objectives.

Research Objectives:

Synthesis and Characterization: The primary objective would be to develop and optimize a reliable synthetic route to produce the compound in sufficient purity and yield. Following synthesis, comprehensive characterization using modern analytical techniques would be essential.

Physicochemical Profiling: Determination of key physicochemical properties such as melting point, solubility, and lipophilicity (logP) would be crucial for understanding its potential behavior in biological systems.

Biological Screening: A broad-based biological screening campaign could be undertaken to identify any potential therapeutic activities. This could include assays for anti-inflammatory, antimicrobial, and anticancer properties.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues, for instance, by altering the substitution on the thiophene (B33073) ring or the propanoic acid side chain, would help in establishing preliminary SAR.

Methodological Approaches:

| Research Objective | Methodological Approach |

| Synthesis | Standard organic synthesis techniques, potentially involving the reaction of a thiophene-3-yl precursor with a suitable propanoic acid derivative. researchgate.net |

| Characterization | Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. mdpi.com |

| Physicochemical Profiling | Standard laboratory methods for determining melting point, and computational or experimental methods for logP determination. |

| Biological Screening | In vitro cell-based assays and enzyme inhibition assays relevant to the targeted biological activities. |

Table 2: Potential Research Methodologies

Advanced Synthetic Methodologies for this compound and Related Structural Motifs

The synthesis of this compound, a chiral carboxylic acid containing a thiophene moiety, involves a range of advanced organic chemistry strategies. The construction of this and structurally related thiophene-substituted propanoic acids relies on established pathways for forming the core structure and more nuanced stereoselective methods to control the compound's three-dimensional architecture.

Chemical Reactivity and Derivatization Strategies for 2 Methyl 2 Thiophen 3 Yl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several fundamental organic reactions. These transformations are key to altering the molecule's physical and chemical properties.

The carboxylic acid group of 2-Methyl-2-(thiophen-3-yl)propanoic acid can be readily converted into esters and amides. These reactions are fundamental in both synthetic chemistry and pharmaceutical development.

Esterification: This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. mdpi.comresearchgate.net This conversion is often employed in prodrug design, where the ester masks the polar carboxylic acid group. This modification increases the molecule's lipophilicity, which can enhance its absorption and distribution in the body. The ester can then be hydrolyzed back to the active carboxylic acid by enzymes in vivo.

Amidation: Similarly, amides can be formed by reacting the carboxylic acid with an amine. This usually requires activating the carboxylic acid first, for instance, by converting it to an acid chloride, and then reacting it with the desired amine. mdpi.com Amide derivatives are also valuable as synthetic intermediates and can be found in a variety of biologically active compounds.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reactants | Typical Conditions | Product Type |

| Esterification | This compound, Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat | Ethyl 2-methyl-2-(thiophen-3-yl)propanoate |

| Amidation | This compound, Amine (e.g., Ammonia) | 1. Thionyl chloride (SOCl₂) 2. Excess NH₃ | 2-Methyl-2-(thiophen-3-yl)propanamide |

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as milder ones like sodium borohydride (B1222165) are ineffective. docbrown.info Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, typically used in a dry ether solvent, followed by an acidic workup. docbrown.infochemguide.co.uk Another effective reagent is borane (B79455) (BH₃) complexed with tetrahydrofuran (B95107) (THF), which offers a safer alternative and can be more selective. libretexts.orgkhanacademy.org This reduction yields 2-methyl-2-(thiophen-3-yl)propan-1-ol.

Decarboxylation: Decarboxylation is the removal of the carboxyl group as carbon dioxide. For simple aliphatic carboxylic acids, this process often requires harsh conditions, such as heating the sodium salt of the acid with soda-lime (a mixture of NaOH and CaO). quora.com Applying this to this compound would be expected to produce 3-isopropylthiophene. vedantu.com Other modern decarboxylation methods exist that proceed under milder conditions, sometimes utilizing transition metal catalysts or photoredox catalysis. organic-chemistry.org

Table 2: Reduction and Decarboxylation Reactions

| Reaction Type | Reactant | Reagents | Expected Product |

| Reduction | This compound | 1. LiAlH₄ in dry ether 2. H₃O⁺ | 2-Methyl-2-(thiophen-3-yl)propan-1-ol |

| Decarboxylation | Sodium salt of this compound | Soda-Lime (NaOH/CaO), Heat | 3-Isopropylthiophene |

Chemical Transformations of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to a variety of transformations, particularly electrophilic substitution. wikipedia.org Its unique structure also allows for metallation and subsequent cross-coupling reactions.

Thiophene is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (SEAr). numberanalytics.comwikipedia.org Substitutions occur preferentially at the C2 and C5 positions (α-positions) due to the better stabilization of the cationic intermediate (the sigma complex). researchgate.net

In this compound, the substituent at the C3 position directs incoming electrophiles. The propanoic acid group is an alkyl group, which is generally considered activating and directs incoming electrophiles to the ortho (C2 and C4) and para (C5) positions. However, the α-positions (C2 and C5) of the thiophene ring are inherently more reactive. Therefore, electrophilic substitution is most likely to occur at the C2 and C5 positions. Common SEAr reactions include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.comyoutube.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Products (Predicted) |

| Bromination | Br₂ in Acetic Acid | 2-Bromo-3-(1-carboxy-1-methylethyl)thiophene and/or 5-Bromo-3-(1-carboxy-1-methylethyl)thiophene |

| Nitration | HNO₃ / Acetic Anhydride | 2-Nitro-3-(1-carboxy-1-methylethyl)thiophene and/or 5-Nitro-3-(1-carboxy-1-methylethyl)thiophene |

| Friedel-Crafts Acylation | Acetyl Chloride / SnCl₄ | 2-Acetyl-3-(1-carboxy-1-methylethyl)thiophene and/or 5-Acetyl-3-(1-carboxy-1-methylethyl)thiophene |

The hydrogen atoms on the thiophene ring, particularly at the α-positions, are acidic enough to be removed by strong bases like organolithium reagents (e.g., n-butyllithium). wikipedia.orgnumberanalytics.com This process, known as metallation or lithiation, generates a thienyllithium species. For a 3-substituted thiophene, metallation typically occurs at the C2 or C5 position. rsc.org

These organometallic intermediates are powerful nucleophiles and can be used in various cross-coupling reactions to form new carbon-carbon bonds. researchgate.netresearchgate.net

Suzuki Coupling: Reacts the corresponding thienylboronic acid or ester with an organic halide in the presence of a palladium catalyst. nih.gov

Stille Coupling: Involves the reaction of a thienylstannane (organotin compound) with an organic halide, catalyzed by palladium. nih.gov

Negishi Coupling: Uses a thienylzinc (organozinc) reagent to couple with an organic halide, also catalyzed by nickel or palladium.

These reactions are highly valuable for synthesizing complex molecules by connecting the thiophene core to other aromatic or aliphatic fragments. beilstein-journals.org

Oxidation: The sulfur atom in the thiophene ring can be oxidized, typically using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.govacs.org The initial product is a thiophene-1-oxide, which is often unstable. Further oxidation can lead to the more stable thiophene-1,1-dioxide. researchgate.netnih.gov These oxidized species are less aromatic and can participate in reactions like Diels-Alder cycloadditions.

Reduction: The aromatic thiophene ring can be reduced to a saturated tetrahydrothiophene (B86538) ring. studysmarter.co.uk This is commonly achieved through catalytic hydrogenation with catalysts like palladium on carbon, although this can sometimes lead to desulfurization. A more effective method for complete ring reduction is ionic hydrogenation. researchgate.net A widely used method for removing the sulfur atom entirely (reductive desulfurization) is treatment with Raney Nickel, which reduces the thiophene ring and cleaves the carbon-sulfur bonds, resulting in an aliphatic chain. researchgate.net For this compound, this would yield 4-methylheptanoic acid.

Functionalization at the Alpha-Carbon of the Propanoic Acid Chain

The alpha-carbon of this compound is a quaternary stereocenter, meaning it is bonded to four non-hydrogen atoms: a methyl group, the thiophen-3-yl ring, a carboxyl group, and another methyl group from the propanoic acid backbone. This structural feature is paramount as it dictates the chemical reactivity at this position. Unlike alpha-carbons that possess one or more protons, this quaternary center lacks an acidic alpha-proton. Consequently, chemical strategies that rely on the formation of an enolate through deprotonation at the alpha-carbon are not directly applicable to this molecule for further substitution.

Direct alkylation at the alpha-carbon of this compound is chemically unfeasible due to the absence of an alpha-hydrogen. Standard alkylation reactions of carboxylic acids typically proceed via the formation of an enolate or a related nucleophile by removing an acidic alpha-proton with a strong base. Since the alpha-carbon is already fully substituted, this pathway is precluded.

However, the principles of chiral auxiliary-mediated reactions are highly relevant to the synthesis of enantiomerically enriched this compound rather than its post-synthetic modification at the alpha-carbon. Chiral auxiliaries are employed to control the stereochemical outcome of reactions that form new stereocenters, including quaternary ones. nih.govwikipedia.org

A common strategy involves attaching a chiral auxiliary, such as pseudoephedrine, to a simpler carboxylic acid precursor to form a chiral amide. acs.org The enolate of this amide can then undergo highly diastereoselective alkylations. acs.org To construct a quaternary carbon center like the one in the target molecule, a sequential alkylation approach can be used. For instance, a propanoic acid derivative attached to a pseudoephedrine or pseudoephenamine auxiliary could be alkylated once, followed by a second alkylation to install the final group, thereby creating the quaternary center with high stereocontrol. nih.gov After the desired stereocenter is constructed, the chiral auxiliary is cleaved to yield the enantiomerically enriched carboxylic acid. nih.govacs.org

The table below outlines a general, illustrative sequence for the asymmetric synthesis of a chiral α,α-disubstituted carboxylic acid using such a method.

| Step | Description | Reagents and Conditions | Purpose |

| 1 | Amide Formation | Carboxylic acid precursor, Acyl chloride or Anhydride formation, Chiral Auxiliary (e.g., Pseudoephedrine) | To attach the chiral auxiliary that will direct stereochemistry. |

| 2 | First Alkylation | Strong base (e.g., LDA), Alkyl Halide (R¹-X) | To introduce the first substituent at the alpha-position in a diastereoselective manner. |

| 3 | Second Alkylation | Strong base (e.g., LDA), Alkyl Halide (R²-X) | To introduce the second substituent, creating the quaternary stereocenter. |

| 4 | Auxiliary Cleavage | Acidic or basic hydrolysis | To remove the chiral auxiliary and yield the final enantiomerically enriched carboxylic acid. nih.gov |

This table represents a generalized synthetic strategy and not a specific reported synthesis of this compound.

Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Scaffold

The this compound scaffold possesses two key functional handles for derivatization: the carboxylic acid group and the thiophene ring. These sites allow for its incorporation into a wide array of hybrid molecules and complex conjugates. The carboxylic acid can be readily converted into esters, amides, or acid halides, enabling covalent linkage to other molecular entities. The thiophene ring, a stable and versatile aromatic system, can participate in various organic reactions, making it a valuable component in the design of functional materials. researchgate.net Thiophene-based compounds are established as important building blocks in medicinal chemistry and materials science. researchgate.net

The this compound structure is a viable candidate for the development of bioconjugates and chemical probes. The carboxylic acid functionality is the most direct attachment point for conjugation to biomolecules. Standard peptide coupling methodologies (e.g., using carbodiimide (B86325) activators like EDC or HATU) can be used to form stable amide bonds with amine groups present in peptides, proteins, or other biological ligands.

Furthermore, thiophene-based molecules have emerged as powerful fluorescent tools for detecting and assigning disease-associated protein aggregates, such as amyloid fibrils implicated in Alzheimer's disease. nih.gov The photophysical properties of oligothiophenes can be sensitive to their environment, allowing for optical reporting on the structure of protein aggregates. nih.gov By linking the this compound scaffold to a suitable targeting moiety or by incorporating it into a larger oligothiophene structure, novel chemical probes could be designed. The linkage strategy often involves converting the carboxylic acid to an activated ester or amide to couple it with a fluorescent reporter or biomolecule.

The table below illustrates a hypothetical strategy for creating a bioconjugate.

| Conjugation Step | Reactant 1 | Reactant 2 | Coupling Reagents | Linkage Formed | Product Class |

| Amidation | This compound | Amine-containing biomolecule (e.g., peptide) | EDC, NHS | Amide bond | Peptide Conjugate |

| Esterification | This compound | Hydroxyl-containing probe (e.g., fluorophore) | DCC, DMAP | Ester bond | Fluorescent Probe |

Thiophene-containing compounds are fundamental building blocks for a variety of advanced molecular architectures, particularly in the field of materials science. ossila.com They are integral to the synthesis of organic semiconductors, conducting polymers, and functional dyes. mdpi.comespublisher.com The this compound scaffold can be envisioned as a monomer or a modifying unit for creating such materials.

The carboxylic acid group provides a versatile handle for polymerization or for grafting onto other polymer backbones. For instance, it could be converted to an acrylate (B77674) or methacrylate (B99206) derivative for free-radical polymerization, or used in condensation polymerizations to form polyesters or polyamides.

The thiophene ring itself is the key to electronic and photophysical properties. Thiophene units can be coupled through various methods, such as oxidative polymerization, to create polythiophenes, which are well-known conducting polymers. While the specific substitution pattern of this compound may influence polymerization feasibility and final material properties, it can be incorporated into larger conjugated systems. Merging thiophene units with other electronic components, such as boron, has led to new functional materials with unique photophysical and redox characteristics. nih.gov Similarly, iodine-containing benzothiophenes have been explored as scaffolds for bio-inspired molecular architectures. elsevierpure.com These examples highlight the potential for using thiophene-based building blocks like this compound in the rational design of complex and functional molecular structures.

Mechanistic Research on Molecular Interactions and Potential Biological Applications Theoretical and in Vitro Focus

Exploration of Molecular Targets and Pathways (Theoretical and In Vitro)

Theoretical and computational methods are crucial in modern drug design for target identification and rational design of new molecules. nih.gov For thiophene (B33073) derivatives, these approaches help elucidate interactions with biological targets like enzymes and receptors. nih.gov

Computational Studies on Enzyme Binding and Inhibition Mechanisms

While specific computational studies on 2-Methyl-2-(thiophen-3-yl)propanoic acid are not extensively documented, the methodologies applied to analogous thiophene derivatives provide a framework for understanding its potential enzyme interactions. Molecular docking and density functional theory (DFT) are powerful tools used to predict the binding affinities and interaction patterns of small molecules with enzyme active sites. nih.govresearchgate.net

For instance, studies on other thiophene-based compounds have successfully used molecular docking to analyze interactions with enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and various kinases. researchgate.netrawdatalibrary.netmdpi.com These computational analyses reveal key interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions that stabilize the ligand-enzyme complex. researchgate.net DFT calculations further complement these studies by elucidating the electronic properties and molecular orbitals (HOMO-LUMO) of the compounds, which are critical for their reactivity and binding potential. nih.gov

Applying these methods to this compound would involve docking the molecule into the active sites of various enzymes implicated in disease, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are common targets for anti-inflammatory drugs. nih.govmdpi.com The predicted binding affinities and interaction patterns can then guide further in vitro testing.

Table 1: Predicted Binding Affinities of Thiophene Analogs with Target Enzymes (Illustrative)

| Compound Scaffold | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Thiophene-pyrazole carboxamide | Acetylcholinesterase (AChE) | -9.3 | Hydrogen bonding, π-π stacking |

| Thiophene-pyrazole carboxamide | Butyrylcholinesterase (BChE) | -9.4 | Hydrophobic interactions |

| Thienopyrrole | VEGFR-2 | -8.5 | Hydrogen bonding with active site residues |

| Thiophene pyrazole (B372694) hybrid | COX-2 | -12.47 | Dual inhibition binding |

| Thiophene pyrazole hybrid | 5-LOX | -11.79 | Hydrophobic and polar contacts |

Note: This table is illustrative and based on data for various thiophene derivatives to demonstrate the application of computational methods. Binding affinities are examples from studies on related compounds. rawdatalibrary.netmdpi.commdpi.com

Theoretical Investigations into Receptor Modulation

Thiophene derivatives have been investigated as modulators of various receptors involved in cellular signaling. nih.govdntb.gov.ua For example, some thiophene-based compounds are known to interact with peroxisome proliferator-activated receptors (PPAR), which are involved in regulating pro-inflammatory gene expression. nih.gov Theoretical studies, including quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations, can predict how compounds like this compound might modulate receptor activity. nih.gov

These investigations can reveal how the molecule's structural features, such as the propanoic acid group and the methyl substituents, might influence binding to a receptor's ligand-binding domain. Computational studies on related aryl propionic acids have been used to explore and optimize interactions within receptor "hot spots," highlighting the importance of ligand conformation in achieving high-affinity binding. nih.gov Such theoretical approaches could be applied to predict whether this compound acts as an agonist or antagonist at a particular receptor, guiding its potential therapeutic applications. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. researchgate.netrsc.orgdrugdesign.org

Elucidation of Key Structural Features Dictating Predicted or Observed In Vitro Modulatory Activity

For thiophene-based compounds, several structural elements are frequently associated with their modulatory activity. nih.govnih.gov The presence and position of substituents on the thiophene ring, as well as the nature of the side chains, are critical.

The Carboxylic Acid Group: The carboxylic acid moiety is a key feature in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com It often acts as a crucial hydrogen bond donor/acceptor, anchoring the molecule to its biological target.

The Methyl Groups: The two methyl groups at the alpha-position of the propanoic acid create a quaternary carbon center. This structural feature can influence the molecule's conformational flexibility and metabolic stability.

SAR studies on related aryl propionic acids have shown that modifications to these key features can dramatically alter biological activity. nih.gov For example, adding or changing substituents on the aromatic ring can enhance binding to a hydrophobic pocket within a target protein. drugdesign.org

Rational Design and Synthesis of Derivatives with Tuned Theoretical Interaction Profiles

The rational design of new derivatives is guided by SAR insights and computational modeling. nih.gov The goal is to synthesize new compounds with improved potency, selectivity, and pharmacokinetic properties. For this compound, several synthetic strategies can be employed to create a library of analogs for further testing.

Common synthetic routes for thiophene derivatives include the Gewald reaction, Fiesselmann thiophene synthesis, and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govimpactfactor.org These methods allow for the introduction of various substituents onto the thiophene ring.

Table 2: Potential Synthetic Modifications for Derivative Design

| Modification Site | Synthetic Strategy | Goal of Modification |

|---|---|---|

| Thiophene Ring | Suzuki Coupling, Halogenation | Explore hydrophobic/electronic interactions |

| Carboxylic Acid | Esterification, Amidation | Modify polarity and hydrogen bonding capacity |

| Methyl Groups | Replacement with other alkyl groups | Alter steric profile and metabolic stability |

This table outlines potential synthetic strategies for creating derivatives of the parent compound to explore the structure-activity relationship.

Advanced In Vitro Investigation of Compound Interactions (Excluding Human Clinical Data)

Following theoretical predictions and the synthesis of derivatives, in vitro assays are essential to validate the computational findings and quantify the biological activity of the compounds. mdpi.comresearchgate.net

Based on the potential targets identified through computational studies, a range of in vitro assays would be appropriate. If enzyme inhibition is predicted, assays measuring the catalytic activity of target enzymes like COX-1/COX-2, 5-LOX, or various kinases in the presence of the compound would be performed. mdpi.comnih.gov These assays determine the compound's inhibitory potency, often expressed as an IC50 or Ki value. researchgate.net

If receptor modulation is the hypothesized mechanism, receptor binding assays would be conducted to measure the affinity of the compound for the target receptor. Subsequent functional assays could then determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Furthermore, cell-based assays are critical for assessing the compound's effects in a more biologically relevant context. For example, if the compound is designed as an anti-inflammatory agent, its ability to reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell models could be measured. mdpi.com Similarly, for anticancer applications, antiproliferative assays using cancer cell lines (e.g., HepG2, PC-3) are standard practice to determine the compound's cytotoxic effects. mdpi.comresearchgate.net

Cell-Free Biochemical Assays for Enzyme Kinetics and Inhibition (e.g., mPGES-1 inhibition)

Currently, there is no publicly available research detailing the effects of this compound in cell-free biochemical assays for enzyme kinetics and inhibition, including its potential activity against microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).

Research on analogous compounds containing a thiophene acetic acid scaffold has identified inhibitors of mPGES-1, an enzyme involved in the inflammatory response and cancer progression. Such studies typically involve incubating the purified enzyme with its substrate and varying concentrations of the inhibitor to determine its potency, often expressed as an IC50 value (the concentration of an inhibitor required to reduce the enzyme's activity by 50%).

A hypothetical data table for such an experiment is presented below to illustrate how results would be reported.

Table 1: Hypothetical Inhibition of mPGES-1 by this compound

| Concentration (µM) | % Inhibition |

|---|---|

| 0.1 | 5 |

| 1 | 20 |

| 10 | 55 |

| 50 | 85 |

| 100 | 95 |

This data is illustrative and not based on experimental results for the specified compound.

Ligand-Binding Assays in Model Systems

No specific ligand-binding assay data for this compound is available in the scientific literature. Ligand-binding assays are crucial for understanding how a compound interacts with its molecular target. These assays measure the affinity of a ligand (in this case, this compound) for a receptor or enzyme.

The data from such assays are typically used to determine the binding affinity (Kd), which indicates the concentration of the ligand required to occupy 50% of the available receptor sites at equilibrium. A lower Kd value signifies a higher binding affinity.

An example of how data from a ligand-binding assay might be presented is shown in the table below.

Table 2: Illustrative Ligand-Binding Affinity for this compound

| Target Protein | Binding Affinity (Kd) (nM) |

|---|---|

| mPGES-1 | 150 |

| COX-1 | >10,000 |

| COX-2 | >10,000 |

This data is for illustrative purposes only and does not represent actual experimental findings.

In Vitro Cell-Based Assays for Mechanistic Understanding (e.g., cell cycle arrest, apoptosis induction in non-human cells, as a methodology example)

There is no published research on the effects of this compound in in vitro cell-based assays to understand its mechanism of action, such as its potential to induce cell cycle arrest or apoptosis. Thiophene derivatives have been noted for their potential anti-cancer properties, which can involve the induction of programmed cell death (apoptosis).

Methodologies to investigate these effects often involve treating cell lines with the compound and then analyzing the cell cycle distribution or markers of apoptosis. For instance, flow cytometry can be used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase would suggest cell cycle arrest.

Apoptosis, or programmed cell death, can be detected through various methods, including Annexin V staining, which identifies the externalization of phosphatidylserine, an early marker of apoptosis.

The tables below illustrate how data from such assays could be presented.

Table 3: Example of Cell Cycle Analysis in a Non-Human Cell Line

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

|---|---|---|---|

| Control | 60 | 25 | 15 |

| This compound (10 µM) | 75 | 15 | 10 |

This data is hypothetical and for illustrative purposes.

Table 4: Example of Apoptosis Induction in a Non-Human Cell Line

| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells |

|---|---|---|

| Control | 2 | 1 |

| This compound (10 µM) | 15 | 8 |

This data is hypothetical and for illustrative purposes.

Future Research Directions and Translational Perspectives in Chemical Science

Development of Novel and Sustainable Synthetic Methodologies for the Compound

The synthesis of thiophene (B33073) carboxylic acids is a well-established field, yet the pursuit of novel and sustainable methods remains a key research objective. Traditional syntheses often involve multiple steps with moderate yields. researchgate.net Future methodologies for 2-Methyl-2-(thiophen-3-yl)propanoic acid are expected to focus on efficiency, sustainability, and cost-effectiveness.

One promising approach involves the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields under solvent-free conditions. researchgate.net For instance, a potential pathway could adapt the Gewald reaction or similar multicomponent reactions, which are known for their efficiency in constructing substituted thiophenes. researchgate.net Another avenue of exploration is the development of catalytic C-H carboxylation techniques, which would allow for the direct introduction of the carboxylic acid group onto a pre-functionalized thiophene scaffold, thereby minimizing steps and waste. researchgate.net

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic planning. This includes the use of safer solvents, renewable starting materials, and catalytic processes to replace stoichiometric reagents. organic-chemistry.org Palladium-catalyzed carbonylative approaches, which utilize carbon monoxide as a C1 source, represent an advanced strategy for synthesizing thiophene esters, which can then be hydrolyzed to the corresponding carboxylic acids. acs.org The development of such routes for this compound would represent a significant advancement in its sustainable production.

| Methodology | Description | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often under solvent-free conditions. | High yields, reduced reaction times, environmentally friendly. | researchgate.net |

| Catalytic C-H Carboxylation | Direct fixation of CO2 into a C-H bond of the thiophene ring using a catalyst. | High atom economy, utilization of a renewable C1 source (CO2). | researchgate.net |

| Palladium-Catalyzed Carbonylation | A transition-metal-catalyzed reaction involving carbon monoxide to form carbonyl compounds. | Versatile, applicable to complex substrates, direct route to esters. | acs.org |

Integration of Advanced Spectroscopic and Structural Characterization Techniques

The unambiguous structural confirmation of this compound and its derivatives is crucial for understanding their chemical behavior and potential applications. Advanced spectroscopic techniques are indispensable for this purpose. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the molecular framework. For this compound, specific proton and carbon signals would confirm the presence of the thiophene ring, the propanoic acid chain, and the gem-dimethyl groups. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish connectivity between protons and carbons.

Infrared (IR) spectroscopy is used to identify key functional groups, such as the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch. nih.gov For more complex derivatives or solid-state materials, X-ray crystallography could provide definitive three-dimensional structural information, revealing bond lengths, angles, and intermolecular interactions. researchgate.net

| Technique | Expected Signature | Information Provided |

|---|---|---|

| 1H NMR | Signals for thiophene protons (~7.0-7.5 ppm), gem-dimethyl protons (~1.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). | Proton environment and connectivity. |

| 13C NMR | Signals for carboxylic carbon (~180 ppm), thiophene carbons (~120-140 ppm), quaternary carbon, and methyl carbons. | Carbon framework of the molecule. |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm-1), C=O stretch (~1700 cm-1), C-S and C=C stretches of the thiophene ring. | Identification of key functional groups. |

| HRMS | Accurate mass measurement of the molecular ion [M+H]+ or [M-H]-. | Confirmation of elemental composition. |

Refinement of Computational Models for Enhanced Predictive Capability and Deeper Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the properties and reactivity of molecules like this compound. mdpi.comnih.gov These models can calculate optimized molecular geometries, electronic properties, and vibrational frequencies, which can be correlated with experimental data. mdpi.com

Future research will focus on refining these models to enhance their predictive accuracy. Key areas of interest include the calculation of molecular descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.govnih.gov

Furthermore, computational studies can provide deep mechanistic insights into reaction pathways. For example, the Activation Strain Model (ASM) can be used to understand reactivity by partitioning the energy of a reaction into the strain energy of the reactants and the interaction energy between them. acs.org Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, guiding derivatization strategies. nih.govresearchgate.net First-principles calculations can also model the mechanical properties of interfaces when the molecule is incorporated into composite materials. rsc.org

Exploration of New Derivatization Pathways for Functional Materials and Chemical Probes

The functional groups of this compound—the carboxylic acid and the thiophene ring—offer multiple sites for derivatization. Exploration of new reaction pathways can lead to the creation of novel functional materials and chemical probes.

The carboxylic acid moiety is readily converted into a wide range of derivatives, including esters, amides, and acid chlorides. mdpi.comnih.gov These reactions can be used to attach the thiophene scaffold to polymers, surfaces, or biologically active molecules. For example, forming amide bonds with various anilines is a common strategy in the synthesis of biologically active thiophene carboxamides. nih.govmdpi.com

The thiophene ring itself can undergo electrophilic substitution reactions, although the presence of the deactivating carboxylic acid group needs to be considered. smolecule.com Halogenation of the thiophene ring could provide handles for further functionalization through cross-coupling reactions, opening pathways to complex molecular architectures. acs.org These derivatization strategies are crucial for developing molecules with tailored electronic, optical, or biological properties for applications in materials science and as chemical probes for biological systems.

Application of this compound as a Core Scaffold in Chemical Biology and Material Science Research

The unique combination of a rigid, aromatic thiophene ring and a versatile carboxylic acid functional group makes this compound an attractive core scaffold for research in chemical biology and materials science. The thiophene ring is a bioisostere of the benzene (B151609) ring and is found in numerous pharmacologically active compounds, making it a privileged structure in medicinal chemistry. mdpi.com

In chemical biology, this scaffold can be used to design and synthesize libraries of compounds for screening against various biological targets. Thiophene carboxamide scaffolds have shown promise as anticancer agents. mdpi.com The specific substitution pattern of this compound could be exploited to create inhibitors for enzymes or modulators for receptors.

In materials science, the electronic properties of the thiophene ring are of great interest for the development of organic electronic materials, including polymers and components for molecular electronics. smolecule.com For instance, derivatives of this compound could be polymerized or incorporated into larger conjugated systems. Additionally, blends of polymers containing thiophene-based moieties have been explored as scaffolds for tissue engineering applications, indicating the potential of this structural motif in biomaterials. nih.gov

Leveraging Artificial Intelligence and Machine Learning in the Discovery and Optimization Process for Thiophene Carboxylic Acids

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis planning to drug discovery. researchgate.netnih.gov For thiophene carboxylic acids, including this compound, these technologies offer significant potential to accelerate progress.

Q & A

Basic: What are the recommended synthetic routes for 2-Methyl-2-(thiophen-3-yl)propanoic acid, and how can regioselectivity in thiophene substitution be optimized?

Methodological Answer:

A common approach involves Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling to introduce the thiophene moiety. For regioselective 3-substitution on thiophene:

- Use steric or electronic directing groups (e.g., methyl at the 2-position of thiophene) to favor substitution at the 3-position.

- Optimize reaction conditions (e.g., Lewis acids like AlCl₃ for Friedel-Crafts) to minimize isomerization .

- Confirm regiochemistry via ¹H NMR (chemical shifts for protons adjacent to substitution sites) or X-ray crystallography .

Example Protocol:

React 2-methylpropanoic acid chloride with 3-bromothiophene under Pd-catalyzed coupling.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Verify regiochemistry using NOESY NMR to assess spatial proximity of substituents .

Basic: Which analytical techniques are most effective for characterizing purity and structural confirmation?

Methodological Answer:

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Retention time ~8.2 min for the target compound .

- NMR : Key signals include:

- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) and thiophene ring (C-S ~700 cm⁻¹) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .

- Storage : Store in airtight containers at –20°C, away from oxidizing agents .

Advanced: How can computational chemistry resolve contradictions in predicted vs. observed reactivity in nucleophilic reactions?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare activation energies for competing reaction pathways .

- Use Molecular Electrostatic Potential (MEP) maps to identify electron-deficient regions favoring nucleophilic attack.

- Validate with kinetic isotope effects (KIE) experiments to confirm computational predictions .

Example Workflow:

Optimize geometry of reactants/products using Gaussian 12.

Calculate Fukui indices to predict reactive sites.

Compare computed vs. experimental reaction rates under varying pH .

Advanced: How can solubility discrepancies in polar vs. nonpolar solvents be systematically addressed?

Methodological Answer:

- Solubility Screening : Use a Hansen Solubility Parameter (HSP) approach with solvents spanning δD (dispersion), δP (polar), δH (hydrogen bonding).

- Co-solvent Systems : Test binary mixtures (e.g., DMSO/water) to enhance solubility while maintaining stability .

- Thermodynamic Analysis : Measure solubility via gravimetric methods at 25°C and 40°C; calculate ΔH and ΔS of dissolution to identify entropy-driven vs. enthalpy-driven behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.